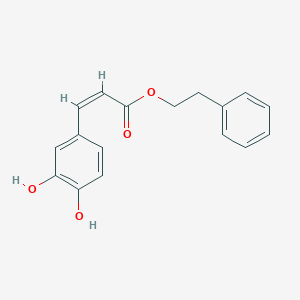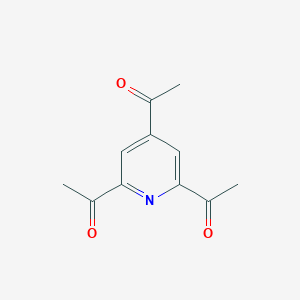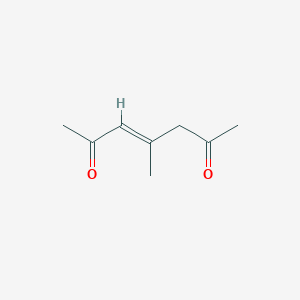
(E)-4-methylhept-3-ene-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methylhept-3-ene-2,6-dione, also known as diketone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.
Mécanisme D'action
The mechanism of action of (E)-4-methylhept-3-ene-2,6-dione is not well understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between (E)-4-methylhept-3-ene-2,6-dione and the nucleophile, which can alter the structure and function of the biomolecule.
Effets Biochimiques Et Physiologiques
(E)-4-methylhept-3-ene-2,6-dione has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-4-methylhept-3-ene-2,6-dione in lab experiments is its high reactivity towards nucleophiles. This reactivity allows it to be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (E)-4-methylhept-3-ene-2,6-dione. One potential direction is the synthesis of novel compounds based on the structure of (E)-4-methylhept-3-ene-2,6-dione. These compounds could have various applications in fields such as drug discovery and materials science. Another potential direction is the investigation of the mechanism of action of (E)-4-methylhept-3-ene-2,6-dione. This could lead to a better understanding of its biochemical and physiological effects, which could inform the development of new therapeutic agents. Finally, the investigation of the toxicity of (E)-4-methylhept-3-ene-2,6-dione could lead to the development of safer and more effective compounds.
Méthodes De Synthèse
The synthesis of (E)-4-methylhept-3-ene-2,6-dione is typically achieved through the reaction of 2-methyl-3-buten-2-ol with potassium tert-butoxide in the presence of a catalytic amount of tetrabutylammonium bromide. This reaction produces (E)-4-methylhept-3-ene-2,6-dione as a major product with a yield of up to 90%.
Applications De Recherche Scientifique
(E)-4-methylhept-3-ene-2,6-dione has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Propriétés
Numéro CAS |
137277-68-0 |
|---|---|
Nom du produit |
(E)-4-methylhept-3-ene-2,6-dione |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
Clé InChI |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
SMILES canonique |
CC(=CC(=O)C)CC(=O)C |
Synonymes |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
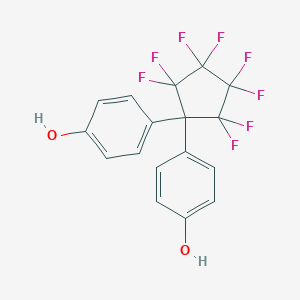
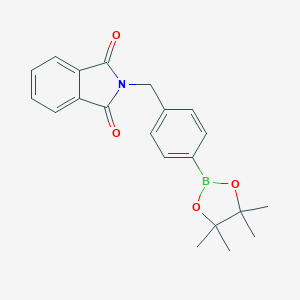
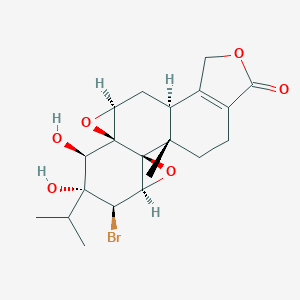
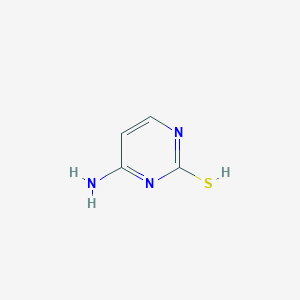
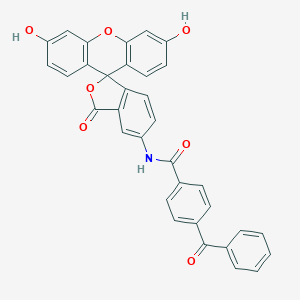
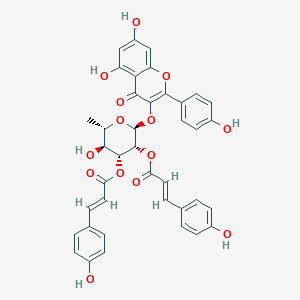
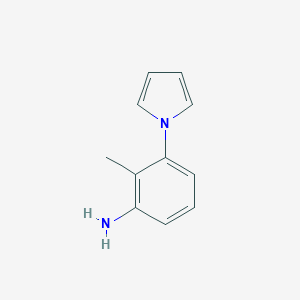
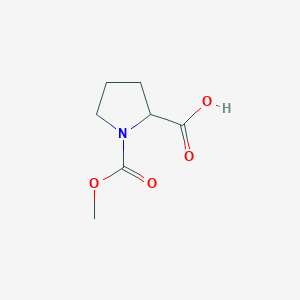
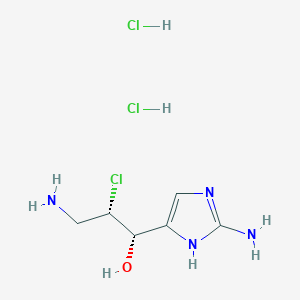
![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)

